Fmoc-Gly-Cl
Overview
Description
Fmoc-Gly-Cl is a derivative used in peptide synthesis, especially in solid-phase synthesis methods. It's known for its efficiency in forming peptide bonds and compatibility with various chemical reactions.
Synthesis Analysis
- Fmoc-Gly-Cl and related derivatives are synthesized using base-sensitive protection methods, often involving catalytic amounts of sodium hydride and chloroformates (Roussel et al., 2000).
- Large-scale asymmetric synthesis methods have been developed for Fmoc-Gly derivatives, highlighting their significance in protein engineering and drug design (Yin et al., 2019).
Molecular Structure Analysis
- The molecular structure of Fmoc-Gly-Cl allows for specific interactions in peptide bond formation. Its structure-based design often draws inspiration from natural proteins and amino acids (Smith et al., 2011).
Chemical Reactions and Properties
- Fmoc-Gly-Cl is used in various chemical reactions, including glycosylation processes in both solution and solid support. Its reactivity is crucial for the synthesis of complex molecules, such as neoglycopeptides (Carrasco et al., 2003).
- The compound is also involved in the solid-phase synthesis of peptides, serving as a key intermediate in the production of diverse peptide-based structures (Sharma & Crich, 2011).
Physical Properties Analysis
- Physical properties like solubility and reactivity of Fmoc-Gly-Cl are tailored for its specific use in peptide synthesis. These properties are influenced by the Fmoc group, which aids in the protection and deprotection of the amino acid during synthesis.
Chemical Properties Analysis
- Fmoc-Gly-Cl exhibits properties that make it suitable for use in solid-phase peptide synthesis, including stability under various conditions and reactivity with other amino acids and reagents. Its chemical properties are particularly aligned with the formation of peptide bonds and the introduction of specific functional groups (Zheng et al., 2014).
Scientific Research Applications
Labeling O-glycans : It is used for labeling O-glycans, which aids in analyzing O-glycans, forming glycan arrays, and studying interactions between immobilized glycans and lectins (Yamada, Hirabayashi, & Kakehi, 2013).
Chiral Selectivities in High-Performance Liquid Chromatography : FMOC-glycyl-Cl enhances the chiral selectivities of amino acid derivatives by high-performance liquid chromatography using native cyclodextrins as chiral stationary phases (Tang, Żukowski, & Armstrong, 1996).
Determining Monosaccharides in Glycoproteins : It is utilized for determining neutral and amino monosaccharides in glycoproteins, offering detection limits suitable for both fluorimetric and ultraviolet detection (Zhang et al., 1993).
Synthesizing Conformationally Restricted Analogues : Used in the synthesis of conformationally restricted analogues of Leu- and Met-enkephalin, which exhibit lower biological activities than their parent compounds (Galeazzi et al., 2010).
Solid-Phase Peptide Synthesis : Facilitates the production of cis-Gly-Pro peptide mimetics in solid-phase peptide synthesis (Gramberg & Robinson, 1994).
Glycan Biomarker Discovery : Fmoc N-hydroxysuccinimide ester (Fmoc-OSu), a related compound, is crucial for glycan biomarker discovery, especially in early diagnosis of lung squamous cell cancer (Wang et al., 2020).
Peptide Synthesis : Employed as a rapid and efficient coupling agent in peptide synthesis, like in the production of I2-casomorphin (Babu & Tantry, 2004).
Biomedical Applications : Utilized in forming hydrogels with Agarose and Phytagel, which show good cell viability and biocompatibility, indicating potential in biomedical applications (Nita et al., 2022).
Protein Identification and Quality Control : An improved high-performance liquid chromatography method with Fmoc-Gly-Cl offers advantages in protein identification and routine quality control, due to its high automatic throughput and better reproducibility (Ou et al., 1996).
Sensitivity Comparable to Radioimmunoassay : The method developed for analyzing human beta-endorphin and related peptides using FMOC provides sensitivity comparable to radioimmunoassay, beneficial in various analytical applications (Lewis, Morley, & Venn, 1993).
Safety And Hazards
Future Directions
The future directions of Fmoc-Gly-Cl research could involve the development of a 2- (2-ethynylphenyl)-2- (5-methylfuran-2-yl)-ethoxycarbonyl (Epoc) group . This group was transformed into an Fmoc-like structure with gold (III)-catalyzed fluorene formation and was removable under Fmoc-like mild basic conditions post-transformation even though it was originally stable under strongly basic conditions .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-chloro-2-oxoethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-16(20)9-19-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWFBOCOXPEKBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471922 | |
Record name | Fmoc-Gly-Cl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Gly-Cl | |
CAS RN |
103321-49-9 | |
Record name | Fmoc-Gly-Cl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-Gly-Cl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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